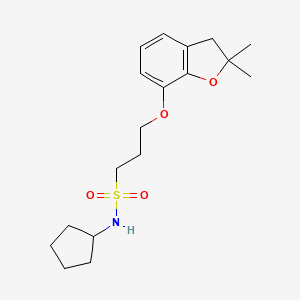
N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide is a useful research compound. Its molecular formula is C18H27NO4S and its molecular weight is 353.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide (CAS Number: 946285-52-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C18H27NO4S, with a molecular weight of 353.5 g/mol. The structure incorporates a sulfonamide group, which is known for its biological activity in various therapeutic areas.
Research suggests that compounds containing the dihydrobenzofuran moiety often interact with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in cellular signaling pathways. The specific mechanism of action for this compound remains to be fully elucidated; however, similar compounds have shown promise in modulating neurotransmitter systems and exhibiting anti-inflammatory effects.
1. Antiproliferative Effects
Several studies have evaluated the antiproliferative effects of related compounds on cancer cell lines. For instance, derivatives of 2,3-dihydrobenzofuran have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. In one study, a related compound exhibited an IC50 value of 9.45 μM against PARP-1, indicating significant potential for therapeutic applications in cancer treatment .
3. Neurotransmitter Modulation
Compounds with similar structures have been investigated for their effects on neurotransmitter systems. For example, some dihydrobenzofuran derivatives have been shown to affect serotonin and dopamine receptors, potentially influencing mood and cognitive functions . Given the structural similarities, this compound may exhibit comparable effects.
Case Study 1: Inhibition of PARP Activity
A study investigating the structure–activity relationship (SAR) of benzofuran derivatives demonstrated that modifications at specific positions significantly enhanced PARP inhibition. The lead compound showed selective cytotoxicity in BRCA-deficient cells, suggesting that N-cyclopentyl derivatives may also possess selective anticancer properties .
Case Study 2: Cyclopropanation Reactions
Research into biocatalytic strategies involving benzofurans indicates that modifications at the benzofuran scaffold can lead to improved catalytic activity and selectivity in cyclopropanation reactions. This highlights the potential for N-cyclopentyl derivatives to serve as precursors for further chemical modifications that enhance biological activity .
Research Findings Summary Table
Properties
IUPAC Name |
N-cyclopentyl-3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-18(2)13-14-7-5-10-16(17(14)23-18)22-11-6-12-24(20,21)19-15-8-3-4-9-15/h5,7,10,15,19H,3-4,6,8-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMZLWXFZGRTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














